2-(Ethylamino)butan-1-ol
Description
Foundational Significance in Organic Synthesis
The utility of 2-(Ethylamino)butan-1-ol in organic synthesis is rooted in the reactivity of its two functional groups. The amino group can act as a nucleophile or a base, while the hydroxyl group can undergo oxidation, esterification, or be converted into a leaving group. This dual reactivity allows it to be a precursor for a variety of more complex molecules. alfa-chemistry.com
A significant application of chiral amino alcohols like this compound is in asymmetric synthesis, where they can be used as chiral auxiliaries. acs.orgacs.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. acs.org After the desired stereochemistry is achieved, the auxiliary can be removed and often recycled. acs.org The stereogenic center in this compound can influence the formation of new stereocenters in a predictable manner.
Furthermore, amino alcohols are crucial intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules. researchgate.net Their ability to participate in various chemical transformations makes them valuable starting materials or intermediates in multi-step synthetic pathways. alfa-chemistry.com
Role as a Core Scaffold for Advanced Chemical Structures
The molecular framework of this compound serves as a versatile scaffold for the development of more complex and functionally diverse chemical structures. In medicinal chemistry, the amino alcohol motif is a privileged scaffold, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govnih.gov By modifying the core structure of this compound, chemists can systematically explore the structure-activity relationships of new compounds.
The development of diverse molecular libraries for drug discovery often utilizes chiral fragments derived from amino alcohols. acs.org These fragments, including structures like oxazolidinones and morpholinones, can be synthesized from amino alcohols in a few synthetic steps. acs.org The inherent chirality and the presence of multiple functionalization points in this compound make it an ideal starting point for creating libraries of sp3-rich compounds, which are of increasing interest in drug discovery. acs.org
The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a different scaffold to find new active compounds, can also leverage the this compound framework. Its simple, flexible, yet stereochemically defined structure makes it an attractive alternative to more complex or rigid scaffolds.
Overview of Research Domains Pertaining to Amino Alcohol Chemistry
The field of amino alcohol chemistry is broad and encompasses several key research domains:
Asymmetric Catalysis: Chiral amino alcohols and their derivatives are widely used as ligands for metal catalysts in a variety of asymmetric reactions. sioc-journal.cnpolyu.edu.hk These reactions are fundamental to the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The catalyst derived from an amino alcohol can create a chiral environment around the metal center, leading to high enantioselectivity in the products. polyu.edu.hk
Medicinal Chemistry: Amino alcohol derivatives have been investigated for a wide range of therapeutic applications, including as antimalarial, antibacterial, anticancer, and anti-tuberculosis agents. researchgate.net For instance, some β-amino alcohol derivatives have shown potent antibacterial effects against resistant strains like Staphylococcus aureus and significant antiproliferative activity in cancer cells. researchgate.net
Materials Science: Amino alcohols are used in the synthesis of polymers and as corrosion inhibitors. alfa-chemistry.com Their ability to absorb carbon dioxide makes them useful as decarboxylation catalysts. alfa-chemistry.com For example, certain amino alcohols are used as boiler water treatment agents to protect steel parts from corrosion. alfa-chemistry.com
Natural Product Synthesis: The chiral 1,2-amino alcohol functionality is present in a large number of natural products. acs.org Efficient synthetic methods for creating this structural motif are therefore highly sought after for the total synthesis of these complex molecules. acs.org
Physicochemical Properties of (S)-2-(Ethylamino)butan-1-ol
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | chemscene.com |
| Molecular Weight | 117.19 g/mol | chemscene.com |
| CAS Number | 83728-78-3 | chemscene.commolport.com |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | chemscene.com |
| logP | 0.3668 | chemscene.com |
| Hydrogen Bond Donors | 2 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Rotatable Bonds | 4 | chemscene.com |
Computational Chemistry Data for (S)-2-(Ethylamino)butan-1-ol
| Descriptor | Value | Source |
| SMILES | CCC@@HNCC | chemscene.com |
| InChI | InChI=1S/C6H15NO/c1-3-6(5-8)7-4-2/h6-8H,3-5H2,1-2H3/t6-/m0/s1 | molport.com |
| InChI Key | BMTAVLCPOPFWKR-LURJTMIESA-N | molport.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(ethylamino)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(5-8)7-4-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTAVLCPOPFWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chirality and Stereochemical Aspects of 2 Ethylamino Butan 1 Ol
Identification and Characterization of Chiral Centers
The molecular structure of 2-(Ethylamino)butan-1-ol features two chiral centers. A carbon atom is considered chiral when it is bonded to four different groups. gcms.cz In the case of this compound, these centers are located at the second carbon atom (C2), which is bonded to a hydrogen atom, an ethyl group, an ethylamino group, and a hydroxymethyl group, and the carbon atom within the ethylamino group's ethyl substituent is also chiral. The presence of two chiral centers means that the molecule can exist as a maximum of four stereoisomers (2^n, where n is the number of chiral centers). quora.com These stereoisomers consist of two pairs of enantiomers.
The specific three-dimensional arrangement, or configuration, of the groups around these chiral centers determines the particular stereoisomer. The absolute configuration of each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. gcms.cz The four stereoisomers of this compound are therefore (2R, N-R)-, (2S, N-S)-, (2R, N-S)-, and (2S, N-R)-2-(ethylamino)butan-1-ol.
Table 1: Stereoisomers of this compound
| Stereoisomer Configuration | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (S)-2-(Ethylamino)butan-1-ol | 83728-78-3 chemscene.combldpharm.commolport.com | C₆H₁₅NO chemscene.combldpharm.com | 117.19 chemscene.combldpharm.com |
| (R)-2-(Ethylamino)butan-1-ol | 83890-09-9 bldpharm.com | C₆H₁₅NO bldpharm.com | 117.19 bldpharm.com |
Enantiomeric and Diastereomeric Considerations in Synthesis and Reactivity
The synthesis of this compound can lead to different stereoisomeric products depending on the reaction pathway and the starting materials. The production of a specific stereoisomer, known as asymmetric synthesis, is often desired as different enantiomers and diastereomers can exhibit distinct biological activities and chemical reactivities.
One common synthetic route involves the reduction of a ketone precursor. The stereochemical outcome of such a reduction can be influenced by the choice of reducing agent and the presence of chiral catalysts. For instance, the stereoselective reduction of a ketone can yield a specific enantiomer of the corresponding alcohol.
The reactivity of the different stereoisomers of this compound can also vary. The spatial arrangement of the functional groups (the hydroxyl and ethylamino groups) influences how the molecule interacts with other chiral molecules, such as enzymes or chiral reagents. This stereoselectivity is a critical factor in its application as a chiral building block in the synthesis of more complex molecules.
Methods for Stereoisomer Resolution and Analysis
Given the existence of multiple stereoisomers, methods for their separation (resolution) and analysis are essential. The resolution of a racemic mixture (a mixture containing equal amounts of enantiomers) is a crucial step in obtaining pure stereoisomers.
One of the most powerful techniques for separating enantiomers is chiral chromatography , particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective in resolving the enantiomers of a wide range of compounds, including amino alcohols. researchgate.netmdpi.com For example, a Phenomenex Lux cellulose 2 column has been used for the enantiopurity analysis of similar compounds. google.com Gas chromatography (GC) with a chiral stationary phase can also be employed for the separation of volatile chiral compounds. gcms.cz
The formation of diastereomeric salts is another classical method for resolving enantiomers. researchgate.net This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. researchgate.netgoogle.com
Spectroscopic techniques can also be used in the analysis of stereoisomers. While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents can induce chemical shift differences between them, allowing for their differentiation.
Advanced Synthetic Methodologies for 2 Ethylamino Butan 1 Ol and Its Analogs
Modular Synthetic Strategies
Modular synthetic strategies offer the flexibility to construct a variety of analogs by systematically altering key building blocks or reaction partners. These approaches are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.
Amination-Based Approaches
Reductive amination stands out as a powerful and widely used method for the formation of C-N bonds. This strategy typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 2-(ethylamino)butan-1-ol, a plausible and efficient route involves the reductive amination of 1-hydroxybutan-2-one (B1215904) with ethylamine. This reaction would proceed through an imine intermediate, which is subsequently reduced using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the target amino alcohol.
A closely related precedent is the biocatalytic reductive amination of 1-hydroxybutan-2-one using an engineered amine dehydrogenase to produce (S)-2-aminobutan-1-ol with high enantioselectivity. This enzymatic approach highlights the potential for developing highly stereoselective amination reactions.
| Precursor | Reagent | Reducing Agent | Product |
| 1-Hydroxybutan-2-one | Ethylamine | Sodium Borohydride | This compound |
This interactive table outlines a proposed amination-based synthesis.
Grignard Reagent Applications in Carbon-Carbon Bond Formation
Grignard reagents are indispensable tools in organic synthesis for the formation of carbon-carbon bonds. Their application in the synthesis of this compound could be envisioned through several pathways. One potential route involves the reaction of ethylmagnesium bromide with a protected 2-aminobutanal. The amino group would require protection (e.g., as a carbamate (B1207046) or an N,N-dibenzyl derivative) to prevent it from reacting with the Grignard reagent. Following the Grignard addition to the aldehyde, a deprotection step would yield the desired this compound.
Alternatively, a nitrile-containing precursor could be employed. The reaction of an α-amino nitrile with ethylmagnesium bromide would initially form an imine intermediate after nucleophilic addition. Subsequent hydrolysis of this intermediate would lead to a ketone, which could then be reduced to the target amino alcohol.
A representative reaction is the preparation of butan-2-ol from ethanal using ethylmagnesium bromide, which establishes the formation of the carbon skeleton and the secondary alcohol functionality present in the target molecule.
| Electrophile | Grignard Reagent | Intermediate | Final Step | Product |
| Protected 2-Aminobutanal | Ethylmagnesium Bromide | Magnesium Alkoxide | Deprotection | This compound |
| α-Amino Nitrile | Ethylmagnesium Bromide | Imine | Hydrolysis & Reduction | This compound |
This interactive table illustrates potential Grignard-based synthetic routes.
Strategic Alkylation of Precursor Amino Alcohols
The direct alkylation of a precursor amino alcohol provides a straightforward method for the synthesis of N-substituted derivatives like this compound. A common challenge in the alkylation of primary amines is the potential for over-alkylation, leading to secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, by carefully controlling the stoichiometry of the reagents and the reaction conditions, selective mono-alkylation can be achieved.
A relevant example is found in patent literature, which describes the N-alkylation of (S)-2-aminobutanol. In this procedure, (S)-2-aminobutanol is reacted with an ethylating agent, such as ethyl bromide or diethyl sulfate, to introduce the ethyl group onto the nitrogen atom. The use of a suitable base is often necessary to neutralize the acid generated during the reaction.
| Precursor | Alkylating Agent | Base (optional) | Product |
| 2-Aminobutan-1-ol (B80463) | Ethyl Bromide | Triethylamine | This compound |
| 2-Aminobutan-1-ol | Diethyl Sulfate | Sodium Carbonate | This compound |
This interactive table details the strategic alkylation approach.
Multi-step Processes Involving Protective Group Chemistry
In multi-step syntheses of complex molecules like this compound, the use of protecting groups is often essential to ensure chemoselectivity. The amino and hydroxyl groups in the target molecule have different reactivities, and protecting one group while reacting the other is a common strategy.
For instance, in a synthesis starting from a chiral precursor like (S)-2-aminobutyric acid, the amino group can be protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group. The protected amino acid can then be reduced to the corresponding protected amino alcohol. Subsequent alkylation of the protected amino group, followed by deprotection, would yield the final product. The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.
| Starting Material | Protection | Reaction | Deprotection | Product |
| (S)-2-Aminobutyric Acid | Boc Anhydride | Reduction (e.g., LiAlH₄) | Trifluoroacetic Acid | (S)-2-Aminobutan-1-ol |
| (S)-2-Aminobutan-1-ol | Benzyl Chloroformate | N-Ethylation | Hydrogenolysis (Pd/C) | (S)-2-(Ethylamino)butan-1-ol |
This interactive table outlines a multi-step synthesis utilizing protecting groups.
Stereoselective and Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound is of paramount importance.
Asymmetric Catalysis in this compound Synthesis (e.g., L-Proline Catalyzed Mannich-type Reactions, Simmons-Smith Reactions)
L-Proline Catalyzed Mannich-type Reactions:
The L-proline-catalyzed asymmetric Mannich reaction is a powerful tool for the enantioselective synthesis of β-amino carbonyl compounds, which are versatile precursors to 1,2-amino alcohols. A three-component reaction between an aldehyde (e.g., propanal), an amine (e.g., ethylamine), and a ketone (e.g., formaldehyde (B43269) or a protected equivalent) catalyzed by L-proline could potentially afford an enantiomerically enriched β-amino aldehyde. Subsequent reduction of the aldehyde functionality would yield the desired this compound. The stereochemical outcome of the reaction is controlled by the chiral catalyst, L-proline, which forms a transient chiral enamine with the ketone and directs the stereoselective addition to the imine formed from the aldehyde and amine.
| Aldehyde | Amine | Ketone | Catalyst | Intermediate | Final Step | Product |
| Propanal | Ethylamine | Formaldehyde | L-Proline | Chiral β-Amino Aldehyde | Reduction | (S)- or (R)-2-(Ethylamino)butan-1-ol |
This interactive table illustrates the L-proline catalyzed asymmetric approach.
Simmons-Smith Reactions:
The Simmons-Smith reaction is a well-established method for the stereospecific cyclopropanation of alkenes. While not a direct method for the synthesis of acyclic amino alcohols like this compound, it can be strategically employed in a multi-step sequence. For example, a chiral allylic alcohol could undergo a diastereoselective Simmons-Smith cyclopropanation, directed by the hydroxyl group. The resulting cyclopropylmethanol (B32771) could then be subjected to ring-opening reactions to introduce the desired amino functionality. This approach, while more complex, offers a pathway to highly functionalized and stereochemically rich amino alcohol analogs. The reaction involves an organozinc carbenoid that adds a methylene (B1212753) group to the double bond.
Diastereocontrol in Multistep Pathways
The synthesis of vicinal amino alcohols such as this compound, which contain two adjacent stereocenters, necessitates precise control over stereochemistry to obtain the desired diastereomer. In multistep synthetic pathways, achieving high diastereoselectivity is a significant challenge, often addressed through either substrate-controlled or reagent-controlled strategies. nih.gov
Substrate-controlled diastereoselection relies on the inherent stereochemistry of the starting material to direct the formation of a new stereocenter. For instance, a chiral center already present in a reactant molecule can sterically or electronically influence the trajectory of an incoming reagent, favoring attack from one face of a prochiral center over the other. nih.gov This approach is fundamental in asymmetric synthesis, where the stereochemical information from a chiral pool starting material is transferred to the product.
Alternatively, reagent-controlled diastereoselection employs a chiral reagent, catalyst, or auxiliary to govern the stereochemical outcome, regardless of the substrate's initial stereochemistry. This method is particularly powerful for creating specific diastereomers from achiral or racemic starting materials. nih.gov Diastereoselective allylations of imines, for example, are critical for accessing enantioenriched homoallyl amines, which are precursors to vicinal amino alcohols. nih.gov The stereoselectivity in these reactions can be dictated by either a chiral imine (substrate control) or a chiral allylating reagent (reagent control). nih.gov The choice between an ordered acyclic or a cyclic transition state, often influenced by the metal cation involved, plays a pivotal role in determining the relative syn- or anti-configuration of the resulting product. nih.gov
Influence of Reaction Conditions on Stereoselectivity
Reaction conditions exert a profound influence on the stereochemical course of a reaction, often determining the ratio of diastereomers produced. Parameters such as solvent, temperature, and the presence of specific additives or catalysts can alter the energy landscape of competing reaction pathways, thereby favoring the formation of one stereoisomer over another.
A clear example of this influence is seen in the hydroxyallylation of N-tert-butanesulfinyl imines with cyclopropanols, a reaction that yields vicinal amino alcohol derivatives. nih.gov The diastereoselectivity of this process can be effectively inverted by the addition of a copper salt. In the absence of copper cyanide, the reaction between certain sulfinyl imines and cyclopropanols predominantly yields the anti-diastereomer. However, the introduction of copper(I) cyanide-lithium chloride (CuCN·2LiCl) to the reaction mixture dramatically shifts the selectivity, favoring the formation of the syn-diastereomer as the major product. nih.gov This switch is attributed to a change in the reaction mechanism or the geometry of the key transition state, mediated by the copper species.
The table below illustrates the impact of a reagent additive on the diastereomeric ratio in the synthesis of a vicinal amino alcohol derivative, based on findings from the reaction of a specific sulfinyl imine and cyclopropanol (B106826). nih.gov
| Entry | Additive | Diastereomeric Ratio (anti:syn) | Major Product |
| 1 | None | >95:5 | anti |
| 2 | CuCN·2LiCl (3 equiv.) | 15:85 | syn |
This demonstrates that a deliberate modification of the reaction conditions, in this case, the inclusion of a specific metal salt, is a powerful tool for controlling stereoselectivity in the synthesis of complex molecules with multiple stereocenters.
Chemical Derivatization and Analog Development
Functional Group Interconversions of Hydroxyl and Amine Moieties
The hydroxyl (-OH) and secondary amine (-NH) groups of this compound are versatile handles for chemical modification, allowing for a wide range of functional group interconversions (FGIs). imperial.ac.uk These transformations are essential for synthesizing derivatives with altered physicochemical properties or for preparing intermediates for more complex targets.
Transformations of the Hydroxyl Group: The alcohol moiety can be converted into a better leaving group, such as a sulfonate ester or a halide, to facilitate nucleophilic substitution reactions. vanderbilt.edu This conversion is often a prerequisite for introducing other functional groups.
Conversion to Sulfonate Esters: Alcohols react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) to form sulfonate esters (tosylates, mesylates). vanderbilt.eduub.edu This reaction proceeds with retention of configuration at the carbon atom bearing the oxygen. ub.edu
Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen via several methods. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding alkyl chloride or bromide, typically with inversion of stereochemistry through an Sₙ2 mechanism. ub.edusinica.edu.tw Alternatively, the alcohol can first be converted to a sulfonate ester, which is then displaced by a halide ion (e.g., NaI in acetone) in a classic Sₙ2 reaction, also resulting in inversion of configuration. vanderbilt.edu
Oxidation: Primary alcohols can be oxidized to aldehydes using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will further oxidize the alcohol to a carboxylic acid. imperial.ac.uk
Transformations of the Amine Group: The secondary amine is nucleophilic and basic, allowing for reactions such as alkylation, acylation, and sulfonylation.
N-Alkylation/N-Acylation: The nitrogen can be further alkylated by reaction with alkyl halides or undergo acylation with acyl chlorides or anhydrides to form amides.
Conversion to Azides and Nitriles: While not a direct conversion of the amine itself, related synthetic routes often involve the reduction of azides or nitriles to form the amino group. vanderbilt.edu For derivatization, an amine could theoretically be transformed into a different nitrogen-containing functional group, though this is less common than reactions at the nitrogen lone pair.
The following table summarizes key functional group interconversions for alcohol and amine moieties.
| Starting Group | Target Group | Reagents | Stereochemical Outcome |
| Alcohol (-OH) | Sulfonate Ester (-OTs, -OMs) | TsCl/Pyridine, MsCl/Et₃N | Retention |
| Alcohol (-OH) | Alkyl Chloride (-Cl) | SOCl₂, PPh₃/CCl₄ | Inversion (Sₙ2) |
| Alcohol (-OH) | Alkyl Bromide (-Br) | PBr₃, PPh₃/CBr₄ | Inversion (Sₙ2) |
| Alcohol (-OH) | Aldehyde (-CHO) | PCC, DMP, Swern Oxidation | N/A |
| Amine (-NHR) | Amide (-N(COR')R) | Acyl Chloride, Anhydride | N/A |
| Amine (-NHR) | Sulfonamide (-N(SO₂R')R) | Sulfonyl Chloride | N/A |
Synthesis of Structurally Modified this compound Derivatives
The development of structurally modified analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. Modifications can be made at the nitrogen atom, the oxygen atom, or the carbon skeleton.
One example of a structurally related derivative is 2-[Butyl(ethylamino)amino]butan-1-ol, where a butylamino group is attached to the ethylamino nitrogen, forming a hydrazine (B178648) derivative. nih.gov
More complex derivatizations involve using the inherent functionality of the amino alcohol to construct new ring systems. For example, copper-promoted oxyamination of alkenes provides a pathway to synthesize substituted morpholines. nih.gov This strategy involves the simultaneous addition of an alcohol and an amine across a double bond. An appropriately designed precursor related to this compound could undergo an intramolecular cyclization to form a substituted morpholine, a heterocyclic motif frequently found in bioactive compounds. nih.gov
The stereoselective synthesis of vicinal amino alcohols from N-tert-butanesulfinyl aldimines and cyclopropanols also provides a route to a wide array of structurally diverse analogs with high stereochemical purity. nih.gov By varying the substituents on both the imine and the cyclopropanol starting materials, a library of anti- and syn-amino alcohol derivatives can be generated, demonstrating the flexibility of modern synthetic methods in creating analogs. nih.gov
Utilization as Precursors for Complex Chemical Entities
Simple chiral building blocks like this compound and its analogs are valuable precursors for the synthesis of more complex and often biologically active molecules. The stereocenters present in these small molecules can be incorporated into a larger target, saving synthetic steps and ensuring the correct stereochemistry in the final product.
A prominent example is the use of (S)-2-aminobutanol, a close analog of this compound, as the critical intermediate in the synthesis of Ethambutol. google.com Ethambutol is an important antitubercular drug used to treat tuberculosis. The molecule is a C₂-symmetric diamine, specifically (S,S)-N,N'-bis(1-hydroxybutan-2-yl)ethylenediamine.
The synthesis of Ethambutol involves linking two molecules of (S)-2-aminobutanol via a two-carbon ethylenediamine (B42938) bridge. This is typically achieved by reacting (S)-2-aminobutanol with 1,2-dichloroethane (B1671644) or a similar two-carbon electrophile. The stereochemical integrity of the two chiral centers in Ethambutol is derived directly from the (S)-2-aminobutanol precursor. The biological activity of Ethambutol is highly dependent on its stereochemistry; the (S,S)-isomer is significantly more potent than the other stereoisomers. google.com This reliance on a specific stereoisomer underscores the importance of using enantiomerically pure precursors like (S)-2-aminobutanol in its production. google.com
Catalytic Applications Involving 2 Ethylamino Butan 1 Ol and Its Derivatives
Role as Ligands in Transition Metal Catalysis
Chiral β-amino alcohols are a well-established class of ligands in transition metal-catalyzed asymmetric synthesis. The ability of the amino and hydroxyl groups to form a stable five-membered chelate ring with a metal center is a key feature that imparts rigidity to the catalytic complex, often leading to high levels of stereocontrol. Derivatives of 2-(Ethylamino)butan-1-ol, possessing a chiral center and strategically placed donor atoms, are well-suited for this role.
One of the most prominent applications of chiral β-amino alcohol ligands is in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. nih.govresearchgate.netmdpi.com In these reactions, a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, coordinates with the chiral amino alcohol to form the active catalyst. Isopropanol (B130326) is commonly used as both the solvent and the hydrogen source. The transfer of hydrogen from isopropanol to the substrate is mediated by the ruthenium complex, and the chirality of the ligand directs the approach of the substrate, resulting in the preferential formation of one enantiomer of the product alcohol or amine. mdpi.com
The structural features of the amino alcohol ligand, such as the steric bulk of the substituents on the nitrogen and the carbon backbone, play a crucial role in determining the efficiency and enantioselectivity of the catalyst. For instance, ligands with a rigid cyclic backbone, such as (1S,2R)-1-amino-2-indanol, have demonstrated high enantioselectivity in the ATH of N-phosphinyl ketimines, affording the corresponding phosphinamides in good yields and with significant enantiomeric excess (ee). mdpi.com While specific data for this compound in this context is not extensively documented in readily available literature, its structural similarity to other effective β-amino alcohol ligands suggests its potential for similar applications.
The following table illustrates the performance of a representative ruthenium catalyst with a chiral β-amino alcohol ligand in the asymmetric transfer hydrogenation of various N-phosphinyl ketimines.
| Entry | Substrate (Ketimine derived from) | Ligand | Product Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Acetophenone | (1S,2R)-1-amino-2-indanol | 87 | 82 |
| 2 | Propiophenone | (1S,2R)-1-amino-2-indanol | 85 | 82 |
| 3 | 4-Chloroacetophenone | (1S,2R)-1-amino-2-indanol | 88 | 80 |
Data derived from a study on a representative chiral β-amino alcohol ligand, (1S,2R)-1-amino-2-indanol, in ruthenium-catalyzed asymmetric transfer hydrogenation. mdpi.com
Beyond ruthenium, copper complexes with chiral amino alcohol ligands have also been explored in asymmetric catalysis. For example, they have been employed in the Henry reaction (nitroaldol reaction), which is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. nih.govresearchgate.net The chiral copper-amino alcohol complex acts as a Lewis acid to activate the carbonyl substrate and provides a chiral environment for the nucleophilic attack of the nitronate, leading to the formation of enantioenriched β-nitro alcohols.
Application in Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. Amino acids and their derivatives, particularly proline, have been extensively studied as organocatalysts for a variety of transformations, including aldol (B89426) and Mannich reactions. nih.gov The catalytic activity of these molecules stems from their ability to form nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.
Derivatives of this compound, being chiral amino alcohols, share structural features with proline and other amino acid-based organocatalysts. The secondary amine moiety can react with a ketone or aldehyde to form an enamine, which can then undergo a stereoselective reaction with an electrophile. The hydroxyl group can participate in hydrogen bonding to help organize the transition state and enhance stereoselectivity.
For example, in a proline-catalyzed aldol reaction, the secondary amine of proline reacts with a ketone to form an enamine. The carboxylic acid group of proline then acts as a Brønsted acid to activate the aldehyde electrophile through hydrogen bonding. This dual activation mode within the same molecule is a hallmark of many efficient organocatalysts. While this compound lacks a carboxylic acid group, its hydroxyl group can similarly act as a hydrogen-bond donor to activate the electrophile.
The table below presents representative results for a direct organocatalytic asymmetric aldol reaction of an α-amino aldehyde derivative using a proline-based organocatalyst, highlighting the high levels of diastereoselectivity and enantioselectivity that can be achieved.
| Entry | Aldehyde | Catalyst | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) of anti-product |
| 1 | Isobutyraldehyde | L-Proline | >100:1 | >99.5 |
| 2 | Propionaldehyde | L-Proline | >100:1 | >99.5 |
| 3 | Benzaldehyde | (S)-5-Pyrrolidine-2-yl-1H-tetrazole | 19:1 | 98 |
Data derived from a study on the direct asymmetric aldol reactions of a glycine (B1666218) aldehyde derivative using organocatalysts. nih.gov
Given the structural analogy, derivatives of this compound are promising candidates for development as organocatalysts for similar transformations. Further functionalization of the molecule could be explored to fine-tune its catalytic activity and selectivity.
Sustainable Catalytic Transformations Mediated by Amino Alcohols
The principles of green chemistry are increasingly influencing the design of new catalytic processes. Sustainable catalysis aims to develop reactions that are environmentally benign, economically viable, and utilize renewable resources. Amino alcohols, including this compound and its derivatives, can contribute to this goal in several ways.
Many chiral amino alcohols can be derived from natural sources, such as amino acids, which are part of the renewable feedstock pool. This offers a sustainable alternative to ligands and catalysts derived from petrochemicals. The use of organocatalysts, in general, is often considered a greener approach as it avoids the use of potentially toxic and expensive heavy metals.
Furthermore, catalytic reactions employing amino alcohols are often highly atom-economical, meaning that a large proportion of the atoms from the reactants are incorporated into the final product, minimizing waste generation. Asymmetric transfer hydrogenation, for example, is an atom-economical method for the production of chiral alcohols and amines.
The development of catalytic systems that can operate in environmentally friendly solvents, such as water or ethanol, or even under solvent-free conditions, is another key aspect of sustainable chemistry. Research has shown that some transition metal-amino alcohol complexes can effectively catalyze reactions in aqueous media. researchgate.net This not only reduces the reliance on volatile organic solvents but can also simplify product separation and catalyst recycling.
Computational and Theoretical Chemistry Studies of 2 Ethylamino Butan 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. For 2-(Ethylamino)butan-1-ol, Density Functional Theory (DFT) would be a powerful method to investigate its optimized geometry, vibrational frequencies, and thermochemical properties. DFT calculations could provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation.
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Description |
| Functional | A functional such as B3LYP or M06-2X would likely be chosen for its balance of accuracy and computational cost. |
| Basis Set | A basis set like 6-311++G(d,p) would be appropriate to accurately describe the electronic distribution, including polarization and diffuse functions. |
| Solvation Model | To simulate a realistic environment, a solvent model like the Polarizable Continuum Model (PCM) could be used to account for the effects of a solvent, such as water or ethanol. |
Such calculations would be the foundation for the further analyses described in the following sections.
Molecular Orbital Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps)
Molecular orbital analysis is crucial for understanding a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
Table 2: Illustrative Molecular Orbital Data for a Hypothetical Study on this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | (Calculated Value) | Typically localized on the nitrogen and oxygen atoms due to the presence of lone pairs of electrons. |
| LUMO | (Calculated Value) | Likely distributed over the antibonding orbitals of the C-N and C-O bonds. |
| HOMO-LUMO Gap | (Calculated Value) | The energy difference, which would be indicative of the molecule's kinetic stability and reactivity. |
Electron Density and Topological Analyses (e.g., Natural Bond Orbital (NBO) Analysis, Molecular Electrostatic Potential (MESP), Electron Localization Function (ELF), Localized Orbital Locator (LOL))
These analyses provide a deeper understanding of the electronic structure and bonding within a molecule.
Natural Bond Orbital (NBO) Analysis: NBO analysis would be used to study the delocalization of electron density between occupied and unoccupied orbitals, providing insights into intramolecular interactions and the stability of the molecule.
Molecular Electrostatic Potential (MESP): An MESP map would visualize the electrostatic potential on the electron density surface. For this compound, this would highlight the electron-rich regions (negative potential, likely around the nitrogen and oxygen atoms) and electron-poor regions (positive potential, likely around the hydrogen atoms of the amine and hydroxyl groups).
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These topological analyses would map the electron localization in the molecule, providing a clear picture of bonding, lone pairs, and the core electrons of the atoms.
Conformational Landscape and Energetic Profiling
Due to the presence of several single bonds, this compound can exist in various conformations. A conformational analysis would be essential to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.
The results of such a study would be an energetic profile, or a potential energy surface, showing the relative energies of different conformers. This information is vital for understanding how the molecule might behave in different environments and how its shape influences its properties and interactions with other molecules.
Mechanistic Research on Biological Interactions of 2 Ethylamino Butan 1 Ol Scaffolds
Exploration of Molecular Mechanisms in Neurotransmitter System Modulation
Direct studies on the interaction of 2-(Ethylamino)butan-1-ol with neurotransmitter systems are not extensively documented. However, its structural features suggest potential modulatory roles. The ethylamino group bears a resemblance to the structures of monoamine neurotransmitters, such as dopamine (B1211576) and norepinephrine, which contain an amino group attached to an aromatic ring by a two-carbon chain. wikipedia.org This similarity raises the possibility of interactions with monoaminergic systems, including transporters and receptors that are central to mood, arousal, and emotion. wikipedia.org
Furthermore, the "ol" (alcohol) component of the molecule could contribute to effects on neurotransmission. Short-term exposure to alcohols can depress brain function by altering the balance between inhibitory and excitatory neurotransmission. nih.gov This is often achieved by enhancing the effects of inhibitory neurotransmitters like gamma-aminobutyric acid (GABA) and inhibiting the activity of excitatory neurotransmitters like glutamate. nih.govnih.gov While the simple butane (B89635) chain of this compound differs significantly from the more complex structures of well-studied neuromodulatory agents, the fundamental amino and alcohol groups suggest a potential, albeit likely weak, for interaction with neurotransmitter systems. The specific nature and potency of such interactions would require direct experimental investigation.
In Vitro Studies on Antioxidant Activity and Pathways
The antioxidant potential of this compound has not been a primary focus of dedicated research. However, the chemical functionalities within the molecule—an amino group and a hydroxyl group—are known to participate in redox reactions. Amino acids, the building blocks of proteins, can exhibit antioxidant properties, and this activity is often attributed to their amino and carboxyl groups, as well as specific side chains. nih.gov For instance, amino acids with electron-rich side chains, such as tryptophan and tyrosine, or those containing sulfur, like cysteine and methionine, are effective antioxidants. nih.gov
Investigating Interactions with Endogenous Receptors and Enzymes (e.g., Purine (B94841) Receptors)
Direct evidence for the interaction of this compound with specific endogenous receptors like purine receptors or enzymes is scarce. Purinergic receptors, which are activated by nucleotides like ATP and adenosine, are involved in a wide array of physiological processes. nih.gov The binding of small molecules to these receptors is highly specific and depends on a combination of factors including shape, charge distribution, and the presence of specific functional groups that can form hydrogen bonds, ionic bonds, or hydrophobic interactions with the amino acid residues in the receptor's binding pocket. nih.gov
Given the simple structure of this compound, it is unlikely to be a potent and specific ligand for purinergic receptors without further modification. However, the presence of a protonatable amine and a hydroxyl group capable of hydrogen bonding means that weak, non-specific interactions with various receptors or enzyme active sites cannot be entirely ruled out. For a molecule to be an effective enzyme inhibitor, it typically needs to bind to the enzyme's active site with high affinity and specificity, thereby preventing the substrate from binding. wikipedia.org The development of β-amino alcohol derivatives has been explored for the inhibition of specific enzymes, but this often requires more complex molecular scaffolds to achieve significant potency. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Paradigms for Bioactive Analogs
While SAR studies specifically centered on this compound are limited, broader research on β-amino alcohols provides valuable insights into how structural modifications can influence biological activity. The β-amino alcohol motif is a key pharmacophore in many biologically active compounds, and modifications to the substituents on the nitrogen atom and the carbon backbone can dramatically alter their potency and selectivity. nih.govrroij.com
For instance, in the development of antiproliferative agents based on isosteviol, the nature of the N-substituent on the 1,3-aminoalcohol moiety was found to be crucial for activity. nih.gov Similarly, in a series of β-amino alcohol derivatives designed as inhibitors of Toll-like receptor 4, substitutions on the aryl rings had a significant impact on their inhibitory potency. nih.govnih.gov These studies highlight a common theme in the SAR of β-amino alcohols: the size, lipophilicity, and electronic properties of the substituents can profoundly affect interactions with biological targets.
| Structural Modification | General Effect on Biological Activity |
| N-alkylation/arylation | Can modulate receptor binding affinity and selectivity. |
| Substitution on the carbon backbone | Affects steric hindrance and conformational flexibility. |
| Introduction of aromatic rings | Can introduce pi-stacking interactions and alter lipophilicity. |
| Stereochemistry | The chirality of the amino and alcohol groups is often critical for specific receptor or enzyme interactions. |
This table presents generalized SAR principles for β-amino alcohol scaffolds based on broader medicinal chemistry literature.
Mechanisms of Antimycobacterial Action (derived from Ethambutol-like structures)
The most significant and well-documented biological activity related to the this compound scaffold is its role as a key structural component of the antimycobacterial drug, Ethambutol. Ethambutol is a primary drug used in the treatment of tuberculosis. Its mechanism of action is the inhibition of arabinosyl transferases, enzymes that are crucial for the synthesis of arabinogalactan (B145846), a key component of the mycobacterial cell wall.
The active stereoisomer of Ethambutol is the (S,S)-enantiomer. It is believed that the two hydroxyl groups and the two secondary amine groups of Ethambutol chelate with metal ions that are cofactors for the arabinosyl transferase enzymes. This chelation is thought to be a critical step in the enzyme inhibition process. The disruption of arabinogalactan synthesis leads to a compromised cell wall, making the mycobacteria more susceptible to other drugs and inhibiting their growth.
| Compound/Structure | Primary Target | Mechanism of Action |
| Ethambutol [(S,S)-isomer] | Arabinosyl transferases | Inhibition of arabinogalactan synthesis, leading to disruption of the mycobacterial cell wall. |
| This compound scaffold | (As part of Ethambutol) | Provides the core structure for chelation and interaction with the enzyme active site. |
This table summarizes the established antimycobacterial mechanism of Ethambutol, which contains the this compound structural motif.
Advanced Analytical Techniques for Comprehensive Characterization
High-Resolution Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(Ethylamino)butan-1-ol by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique information about the compound's atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide a detailed map of the proton and carbon environments, respectively.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the ethyl group, the butyl chain, the hydroxyl group, and the amino group. The chemical shift of each signal, its integration, and its splitting pattern (multiplicity) would allow for the precise assignment of each proton in the molecule.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the signals would indicate the electronic environment of each carbon, distinguishing between the aliphatic carbons of the ethyl and butyl groups and the carbon bonded to the hydroxyl group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-N and C-O stretching vibrations, as well as C-H stretching and bending vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| N-H (secondary amine) | 3300-3500 (sharp, medium) |
| C-H (aliphatic) | 2850-3000 |
| C-O (alcohol) | 1050-1260 |
| C-N (amine) | 1020-1250 |
Mass Spectrometry (MS and HRMS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern, resulting from the cleavage of specific bonds, would yield characteristic fragment ions that can be used to deduce the structure of the molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass of the parent ion and its fragments. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula of this compound.
Chromatographic Separation Techniques
Chromatographic methods are essential for assessing the purity of this compound and for separating its potential stereoisomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For purity analysis, a reversed-phase HPLC method could be developed. To separate the enantiomers of this compound, chiral HPLC would be necessary. This involves using a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for the determination of enantiomeric excess.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. A GC analysis can be used to determine the purity of a sample by separating the target compound from any volatile impurities. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components, offering a powerful tool for purity assessment and impurity profiling.
| Technique | Application for this compound | Information Obtained |
| HPLC | Purity assessment | Percentage purity, detection of non-volatile impurities |
| Chiral HPLC | Isomer analysis | Separation of enantiomers, determination of enantiomeric excess |
| GC | Purity assessment | Percentage purity, detection of volatile impurities |
| GC-MS | Impurity identification | Separation and structural elucidation of impurities |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound or a suitable crystalline derivative can be prepared, single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center. This technique offers an unambiguous and highly detailed picture of the molecule's solid-state structure, confirming its stereochemistry and providing insights into intermolecular interactions such as hydrogen bonding.
Future Research Trajectories and Interdisciplinary Outlooks
Innovations in Synthetic Methodologies and Sustainable Production
The synthesis of amino alcohols, including 2-(Ethylamino)butan-1-ol, is moving towards more sustainable and efficient methodologies. Traditional chemical synthesis often relies on stoichiometric reducing agents or organometallic catalysts, which can lead to low stereoselectivity and the need for extreme reaction conditions frontiersin.orgnih.gov. Future research is focused on overcoming these limitations through innovative approaches.
One promising avenue is the use of biocatalysis. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high stereoselectivity (>99% ee) nih.gov. This method offers several advantages, including the use of inexpensive ammonia as the amino donor, mild reaction conditions, and the elimination of heavy metals, with water as the main byproduct frontiersin.org. The application of such enzymatic processes could enable the efficient and enantiomerically pure synthesis of specific stereoisomers of this compound.
Another sustainable strategy is the "Borrowing Hydrogen" (BH) methodology, which facilitates the amination of bio-based alcohols, producing only water as a byproduct mdpi.com. This technique is particularly relevant as the interest in biomass-derived feedstocks grows. By applying BH principles, this compound could potentially be synthesized from bio-derived butanol precursors, significantly reducing the environmental footprint of its production. These enzymatic and catalytic routes represent a shift away from conventional methods that may involve hazardous reagents or generate significant waste.
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Chemical Synthesis | Relies on stoichiometric reducing agents or organometallic catalysts for the amination of ketone or aldehyde precursors. | Well-established procedures for a range of substrates. | Often requires harsh conditions, produces significant waste, and may have low stereoselectivity frontiersin.orgnih.gov. |
| Biocatalysis (Engineered AmDHs) | Uses engineered enzymes to catalyze the asymmetric reductive amination of hydroxy ketones. | High stereoselectivity, mild reaction conditions, uses inexpensive ammonia, environmentally friendly (water byproduct) frontiersin.orgnih.gov. | Enzyme stability and catalytic efficiency can be obstacles for industrial-scale application frontiersin.org. |
| Hydrogen Borrowing Catalysis | A catalytic cycle that enables the amination of alcohols with ammonia or amines, generating only water as a byproduct. | High atom economy, applicable to bio-based alcohols, sustainable mdpi.com. | Catalyst cost and selectivity with complex substrates can be a concern mdpi.com. |
Design and Development of Next-Generation Amino Alcohol Derivatives
The β-amino alcohol structural motif is a vital pharmacophore found in many biologically active compounds and serves as a crucial building block for high-value chemicals and chiral ligands in asymmetric synthesis nih.govrsc.orgwestlake.edu.cn. The development of novel derivatives of this compound is a promising area of research with potential applications in medicine and materials science.
Future design strategies will likely focus on modifying the core structure of this compound to enhance specific biological activities or catalytic properties. For instance, the introduction of aromatic or heterocyclic moieties can significantly influence a molecule's interaction with biological targets. Research on other β-amino alcohols has shown that such derivatives can act as inhibitors of inflammatory responses or as potential insecticides nih.govnih.gov. By synthesizing a library of derivatives where the ethyl group or the butyl backbone of this compound is systematically modified, researchers can explore new structure-activity relationships.
Furthermore, the chiral centers in this compound make its derivatives attractive candidates for use as chiral ligands in asymmetric catalysis. Fine-tuning the steric and electronic properties of the molecule can lead to highly efficient and selective catalysts for reactions such as the enantioselective addition of diethylzinc to aldehydes rsc.org. The development of such specialized derivatives could pave the way for more efficient synthetic routes to other valuable chiral compounds.
| Derivative Class | Potential Modification on this compound | Target Application | Rationale |
|---|---|---|---|
| Aromatic Derivatives | Introduction of phenyl or substituted phenyl groups on the nitrogen atom or as part of the carbon backbone. | Pharmaceuticals (e.g., anti-inflammatory, antimicrobial) nih.govmdpi.com. | Aromatic rings can facilitate key binding interactions (e.g., π-stacking) with biological targets like proteins and enzymes. |
| Heterocyclic Derivatives | Incorporation of rings containing nitrogen, oxygen, or sulfur (e.g., piperidine, morpholine). | Agrochemicals (e.g., insecticides), Pharmaceuticals nih.govmdpi.com. | Heterocycles can improve pharmacokinetic properties and introduce specific hydrogen bonding patterns. |
| Polymer-Supported Derivatives | Immobilization of the this compound structure onto a solid support. | Reusable Catalysts rsc.org. | Facilitates catalyst separation and recycling, enhancing the sustainability of catalytic processes. |
Integration of Advanced Computational Chemistry with Experimental Studies
The synergy between computational chemistry and experimental research is becoming increasingly crucial in modern chemical science. For amino alcohols, computational methods provide deep insights into reaction mechanisms, molecular interactions, and the prediction of properties, thereby guiding experimental design and accelerating discovery.
Ab initio molecular orbital studies have been used to elucidate the mechanisms of amino alcohol-promoted reactions, providing a theoretical foundation for observed reactivity and stereoselectivity acs.org. In the context of this compound, computational modeling could be employed to predict its conformational preferences, reactivity in various synthetic transformations, and its potential as a chiral ligand.
Furthermore, in drug and materials design, computational docking simulations can predict how derivatives of this compound might bind to specific protein targets, such as enzymes or receptors nih.gov. This in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources. For instance, computational studies were used to rationalize the enhanced activity of engineered AmDH variants for amino alcohol synthesis, demonstrating the power of integrating computational and experimental approaches nih.gov.
| Computational Method | Application in Amino Alcohol Research | Potential Insight for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculating reaction pathways, transition state energies, and spectroscopic properties. | Elucidating the mechanism of its synthesis and predicting its reactivity in further transformations. |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a biological target. | Screening potential biological activities of its derivatives against targets like enzymes or receptors nih.gov. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time to understand conformational changes and interactions. | Assessing the stability of its complexes with metal ions for catalytic applications or its interaction with biological membranes. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity or physical properties. | Predicting the properties and potential applications of novel, unsynthesized derivatives. |
Methodological Advancements in Environmental Assessment for Amino Alcohols
A thorough understanding of the environmental fate and impact of chemicals is essential for sustainable chemistry. For amino alcohols, which are classified as alkanolamines, environmental assessments are critical due to their widespread use. Future research will focus on refining the methodologies used to evaluate their environmental profile.
Current assessments indicate that alkanolamines generally exhibit high water solubility, low to moderate vapor pressures, and are susceptible to biodegradation, which limits their persistence in the environment nih.gov. They are expected to partition primarily into the aqueous compartment and show little tendency to bioaccumulate in aquatic organisms nih.gov. However, standard models for predicting environmental distribution may not fully capture all relevant interactions, such as the sorption of polar compounds to soil via mechanisms other than partitioning into organic matter nih.gov.
Methodological advancements will likely involve the development of more sophisticated predictive models that account for the specific properties of polar compounds like this compound. This includes improving models for biodegradation rates under various environmental conditions and refining aquatic toxicity testing protocols. Life cycle assessments (LCAs) are also becoming more common, providing a "cradle-to-gate" analysis of the environmental impacts associated with the production of amino-containing compounds amazonaws.com. Applying these advanced assessment tools to this compound will be crucial for ensuring its safe and sustainable application.
| Environmental Parameter | Assessment Method | General Findings for Alkanolamines | Future Advancements |
|---|---|---|---|
| Biodegradability | Standardized tests (e.g., OECD guidelines) measuring oxygen consumption or CO2 evolution. | Readily biodegradable, with half-lives typically ranging from 1 day to 2 weeks nih.gov. | Development of more accurate predictive models for degradation rates in diverse environments (soil, water, sediment). |
| Aquatic Toxicity | Acute and chronic toxicity tests on representative aquatic species (fish, daphnia, algae). | Generally low toxicity to most aquatic organisms studied nih.gov. | Use of high-throughput screening and in vitro methods to reduce animal testing and improve efficiency. |
| Bioaccumulation Potential | Measurement of the Bioconcentration Factor (BCF) in aquatic organisms. | Low BCF values indicate no significant tendency to bioconcentrate nih.gov. | Improved computational models to predict BCF based on molecular structure, reducing the need for experimental testing. |
| Environmental Distribution | Equilibrium distribution models (e.g., Mackay fugacity models). | Primarily partitions to the aqueous compartment nih.gov. | Refining models to better account for specific sorption mechanisms of polar compounds in soil and sediment nih.gov. |
Q & A
Basic: What are the critical safety considerations for handling 2-(Ethylamino)butan-1-ol in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate .
- Storage: Store in sealed containers in dry, well-ventilated areas away from ignition sources. Avoid incompatible materials (e.g., strong oxidizers), though specific incompatibility data is limited .
- Emergency Procedures: For spills, use inert absorbents (e.g., sand) and avoid environmental release. For exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .
- Toxicology Note: Classified as a potential carcinogen by IARC/ACGIH; chronic exposure studies are recommended due to limited acute toxicity data .
Basic: How can researchers verify the identity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis: Use -NMR and -NMR to confirm structure. Compare peaks with reference data (e.g., PubChem CID 22129 for related isomers) .
- Chromatography: Employ HPLC or GC-MS with a polar stationary phase (e.g., ZORBAX Eclipse Plus C18) to assess purity. Retention times should align with standards .
- Physical Properties: Measure boiling point (~140–160°C estimated) and density (predicted ~0.9–1.0 g/cm) using differential scanning calorimetry (DSC) .
Advanced: What synthetic methodologies optimize the catalytic hydrogenation of this compound derivatives?
Methodological Answer:
- Catalyst Selection: Use 5% Pd/C (catalyst/substrate ratio 0.1–0.02) for hydrogenation of Schiff base intermediates. Ethanol or ethyl acetate as solvents improves yield (68–89%) .
- Reaction Conditions: Maintain hydrogen pressure at 1–3.5 bar and room temperature. Avoid chlorinated additives (e.g., CHCl) to prevent HCl byproduct formation .
- Yield Optimization: Increase reaction time to 24 hours at 70°C in isopropyl alcohol for higher yields (89%) .
Advanced: How can this compound be applied in gas absorption studies?
Methodological Answer:
- CO Capture: Design experiments using aqueous solutions (5–20% w/w) at 293–333 K. Monitor absorption efficiency via gravimetric analysis or infrared spectroscopy .
- Kinetic Modeling: Apply the Kent-Eisenberg model to predict CO loading capacity. Compare results with experimental data at varying temperatures (e.g., 313.15 K) .
- Environmental Impact: Assess degradation products (e.g., nitrosamines) using LC-MS to ensure compliance with green chemistry principles .
Advanced: How should researchers resolve contradictions in toxicological data across sources?
Methodological Answer:
- Data Validation: Cross-reference SDS entries (e.g., vs. 2) for hazard classifications. Prioritize peer-reviewed studies over vendor-reported data .
- In Silico Tools: Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity (LD) and carcinogenicity if experimental data is absent .
- Experimental Follow-Up: Conduct Ames tests or in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to validate conflicting classifications .
Basic: What are the best practices for storing this compound to ensure stability?
Methodological Answer:
- Container Type: Use amber glass bottles with PTFE-lined caps to prevent photodegradation and moisture ingress .
- Environmental Controls: Store at 2–8°C under inert gas (N/Ar) to inhibit oxidation. Monitor humidity (<30% RH) with desiccants .
- Stability Testing: Perform accelerated aging studies (40°C/75% RH for 6 months) and analyze via HPLC to detect degradation products .
Advanced: What analytical techniques quantify trace impurities in this compound?
Methodological Answer:
- LC-HRMS: Use a Thermo Scientific Q Exactive HF-X with HILIC chromatography (2.1 × 100 mm column) to detect impurities at ppm levels .
- Headspace GC-MS: Identify volatile byproducts (e.g., ethylamine) with a DB-5MS column and EI ionization .
- Validation: Apply ICH Q2(R1) guidelines for linearity (R ≥ 0.995), accuracy (90–110%), and precision (%RSD < 5) .
Advanced: How can enantiomeric resolution of this compound be achieved?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase. Adjust flow rate to 1 mL/min for baseline separation .
- Crystallization: Co-crystallize with (R)-(-)-mandelic acid in ethanol to isolate (S)-enantiomers. Confirm purity via polarimetry .
- Stereochemical Analysis: Perform X-ray crystallography on single crystals to assign absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
